molecular formula C8H8F3NO2S B2608493 N-(2,2,2-trifluoroethyl)benzenesulfonamide CAS No. 91461-61-9

N-(2,2,2-trifluoroethyl)benzenesulfonamide

Cat. No. B2608493
CAS RN: 91461-61-9
M. Wt: 239.21
InChI Key: GCGAVLRUHIMLCV-UHFFFAOYSA-N
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Description

  • Synonyms : N-(2,2,2-Trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide

Scientific Research Applications

1. Modulation of Retinoic Acid Receptor-Related Orphan Receptors

N-(2,2,2-trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide, also known as T0901317, is a high-affinity synthetic ligand for retinoic acid receptor-related orphan receptors (RORα and RORγ). This compound modulates various physiological processes including hepatic gluconeogenesis, lipid metabolism, circadian rhythm, and immune function. T0901317 directly binds to RORα and RORγ, impacting the receptor's interaction with transcriptional cofactor proteins, and can be used as a chemical probe to examine ROR function in metabolic and immune disorders (Kumar et al., 2010).

2. Induction of P-glycoprotein Efflux Pump

T0901317 and its derivatives have been shown to activate the pregnane-X-receptor (PXR), which controls the expression of the P-glycoprotein (P-gp) efflux pump. This activation can lead to the reduction in intracellular accumulation of specific substrates like rhodamine-123, demonstrating potential applications in enhancing amyloid-β clearance in Alzheimer's patients (Padala et al., 2016).

3. Chemical Transformations in Solid-Phase Synthesis

Polymer-supported benzenesulfonamides, including variants derived from N-(2,2,2-trifluoroethyl)benzenesulfonamide, have been used as key intermediates in different chemical transformations. These compounds play a crucial role in yielding diverse privileged scaffolds and have applications in unusual rearrangements within solid-phase synthesis (Fülöpová & Soural, 2015).

4. Antibacterial and α-Glucosidase Inhibition

Derivatives of N-(2,3-dimethylphenyl)benzenesulfonamide have shown notable antibacterial and α-glucosidase inhibitory activities. These activities suggest potential therapeutic applications in addressing bacterial infections and managing conditions like diabetes through enzyme inhibition (Abbasi et al., 2016).

5. Carbonic Anhydrase Inhibitors

N-substituted benzenesulfonamides, including variants of N-(2,2,2-trifluoroethyl)benzenesulfonamide, have been explored as inhibitors of carbonic anhydrases. These compounds have applications in understanding inhibition mechanisms and potential therapeutic uses in conditions where modulation of carbonic anhydrases is beneficial (Di Fiore et al., 2011).

Future Directions

: Sigma-Aldrich Product Information

properties

IUPAC Name

N-(2,2,2-trifluoroethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2S/c9-8(10,11)6-12-15(13,14)7-4-2-1-3-5-7/h1-5,12H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGAVLRUHIMLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2,2-trifluoroethyl)benzenesulfonamide

Citations

For This Compound
32
Citations
A Ramezani, L Dubrovsky, T Pushkarsky… - … of Pharmacology and …, 2015 - ASPET
Previous studies demonstrated that liver X receptor (LXR) agonists inhibit human immunodeficiency virus (HIV) replication by upregulating cholesterol transporter ATP-binding cassette …
Number of citations: 26 jpet.aspetjournals.org
AK Padala, A Wani, RA Vishwakarma, A Kumar… - European Journal of …, 2016 - Elsevier
N-(2,2,2-Trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide (T0901317, 6) is a potent activator of pregnane-X-receptor (PXR), which is a …
Number of citations: 6 www.sciencedirect.com
K Ito, N Sjöstedt, MM Malinen, C Guo… - Journal of Pharmacology …, 2020 - ASPET
In vitro approaches for predicting drug-drug interactions (DDIs) caused by alterations in transporter protein regulation are not well established. However, reports of transporter regulation …
Number of citations: 1 jpet.aspetjournals.org
H Gong, DS Weinstein, Z Lu, JJW Duan… - Bioorganic & medicinal …, 2018 - Elsevier
We disclose the optimization of a high throughput screening hit to yield benzothiazine and tetrahydroquinoline sulfonamides as potent RORγt inverse agonists. However, a majority of …
Number of citations: 36 www.sciencedirect.com
PR Lazzara, BP David, A Ankireddy… - Journal of medicinal …, 2019 - ACS Publications
Pharmacological activation of NRF2 (nuclear factor erythroid 2-related factor 2) arises from blocking the interaction of NRF2 with its negative regulator, KEAP1 (Kelch-like ECH-…
Number of citations: 40 pubs.acs.org
G Ouvry, N Atrux‐Tallau, F Bihl, A Bondu… - …, 2018 - Wiley Online Library
With possible implications in multiple autoimmune diseases, the retinoic acid receptor‐related orphan receptor RORγ has become a sought‐after target in the pharmaceutical industry. …
N Kumar, LA Solt, J Conkright, Y Wang… - Probe reports from …, 2011 - ncbi.nlm.nih.gov
The Scripps Research Institute Molecular Screening Center (SRIMSC) implemented a Center-Based Component (CBC) that focuses on the use of a genomic screening platform to …
Number of citations: 9 www.ncbi.nlm.nih.gov
BP Fauber, AR Johnson, S Bowerman… - Journal of Labelled …, 2014 - Wiley Online Library
The synthesis and characterization of [ 3 H 2 ]T0901317 and a structural isomer are described. The structural assignments of the closely related labeled compounds were primarily …
B Villemagne, M Flipo, N Blondiaux… - Journal of medicinal …, 2014 - ACS Publications
Tuberculosis remains a major cause of mortality and morbidity, killing each year more than one million people. Although the combined use of first line antibiotics (isoniazid, rifampicin, …
Number of citations: 73 pubs.acs.org
O Balabon, E Pitta, MK Rogacki, E Meiler… - Journal of Medicinal …, 2020 - ACS Publications
In search of novel drugs against tuberculosis, we previously discovered and profiled a novel hydantoin-based family that demonstrated highly promising in vitro potency against …
Number of citations: 21 pubs.acs.org

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